

# Thermochemical properties of 2-[(Ethylamino)methyl]phenol

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## Compound of Interest

Compound Name: 2-[(Ethylamino)methyl]phenol

Cat. No.: B186731

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## An In-depth Technical Guide on the Thermochemical Properties of 2-[(Ethylamino)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known and anticipated thermochemical properties of **2-[(Ethylamino)methyl]phenol** (CAS No: 108206-05-9). Due to a scarcity of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from analogous compounds, such as phenol and other substituted phenols, to project its likely thermochemical behavior. Detailed experimental protocols for determining key thermochemical parameters are provided to guide future research. This guide is intended to be a valuable resource for scientists and researchers in drug development and materials science who require a thorough understanding of the energetic and thermal stability characteristics of this molecule.

## Introduction

**2-[(Ethylamino)methyl]phenol** is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. A fundamental understanding of its thermochemical properties is crucial for predicting its stability, reactivity, and behavior in various processes, including synthesis, purification, formulation, and storage. Thermochemical data, such as enthalpy of formation, heat capacity, and vapor pressure, are essential for process safety

assessments, reaction optimization, and the development of stable pharmaceutical dosage forms. This guide summarizes the currently available data, provides estimated properties based on related structures, and outlines the standard experimental methodologies for their precise measurement.

## Physicochemical and Predicted Properties of 2-[(Ethylamino)methyl]phenol

Direct experimental thermochemical data for **2-[(Ethylamino)methyl]phenol** is not readily available in the peer-reviewed literature. However, some basic physicochemical properties have been reported or predicted, which are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	<a href="#">[1]</a>
Molecular Weight	151.21 g/mol	<a href="#">[1]</a>
CAS Number	108206-05-9	<a href="#">[2]</a>
Boiling Point (Predicted)	246.0 ± 15.0 °C	<a href="#">[2]</a>
Density (Predicted)	1.035 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
pKa (Predicted)	9.25 ± 0.30	<a href="#">[2]</a>

## Anticipated Thermochemical Properties and Analogs

Based on its chemical structure—a phenol ring substituted with an ethylaminomethyl group—the thermochemical properties of **2-[(Ethylamino)methyl]phenol** are expected to be influenced by the phenolic hydroxyl group, the secondary amine, and the aromatic ring. Data from phenol and other substituted phenols can provide valuable insights.

Thermochemical Property	Analog Compound Data (Phenol, C <sub>6</sub> H <sub>5</sub> OH)	Expected Influence of Substituents on 2- [(Ethylamino)methyl]phenol
Standard Enthalpy of Formation (Solid)	-162.17 ± 0.68 kJ/mol	The ethylaminomethyl group is expected to make the enthalpy of formation more negative (more stable) compared to phenol due to the contributions of the additional C-C, C-N, C-H, and N-H bonds.
Standard Enthalpy of Combustion (Solid)	-3053.4 ± 0.7 kJ/mol (calculated from ΔfH°)	The higher carbon and hydrogen content will result in a significantly more exothermic enthalpy of combustion compared to phenol.
Heat Capacity (Solid)	~127 J/(mol·K) at 298.15 K	The larger and more complex structure of 2-[(Ethylamino)methyl]phenol will lead to a higher molar heat capacity.
Enthalpy of Fusion	11.3 kJ/mol	Intermolecular hydrogen bonding (from both OH and NH groups) will likely result in a relatively high enthalpy of fusion.
Vapor Pressure	~0.04 kPa at 25 °C	The presence of the polar ethylaminomethyl group and the potential for intramolecular hydrogen bonding may lead to a lower vapor pressure compared to phenol.

# Experimental Protocols for Thermochemical Characterization

To obtain accurate thermochemical data for **2-[(Ethylamino)methyl]phenol**, the following experimental techniques are recommended.

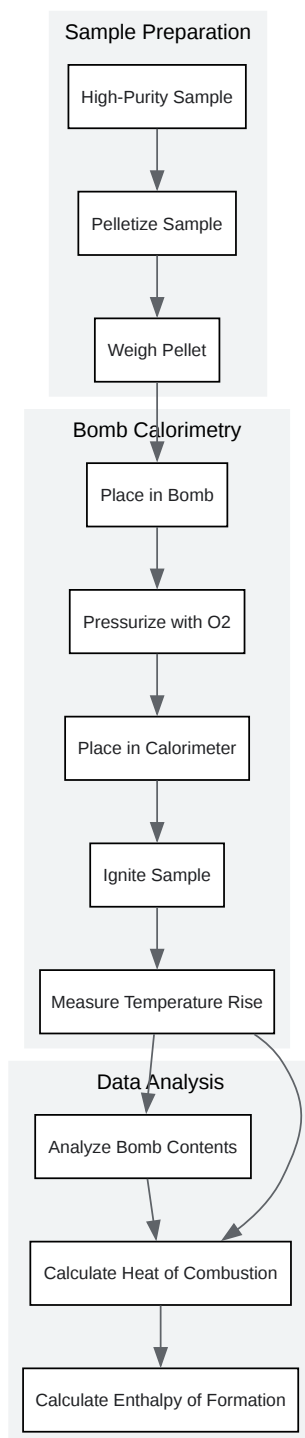
## Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is a critical parameter representing the energy change when a compound is formed from its constituent elements in their standard states. It is typically determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

Methodology:

- **Sample Preparation:** A pellet of the high-purity solid sample (mass determined with high precision) is placed in a crucible inside a calorimetric bomb. A fuse is attached to the sample.
- **Bomb Assembly:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
- **Calorimetry:** The bomb is placed in a calorimeter filled with a known mass of water. The system is allowed to reach thermal equilibrium.
- **Combustion:** The sample is ignited by passing an electric current through the fuse. The temperature change of the calorimeter is recorded with high precision.
- **Analysis:** The bomb contents are analyzed for nitric acid (from the nitrogen in the sample) and unburnt carbon.
- **Calculation:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and corrections for the fuse ignition, and the formation of nitric acid.<sup>[3]</sup><sup>[5]</sup> The standard enthalpy of formation is then derived using Hess's law.

## Workflow for Determining Enthalpy of Formation

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Caption: Workflow for Determining Enthalpy of Formation.

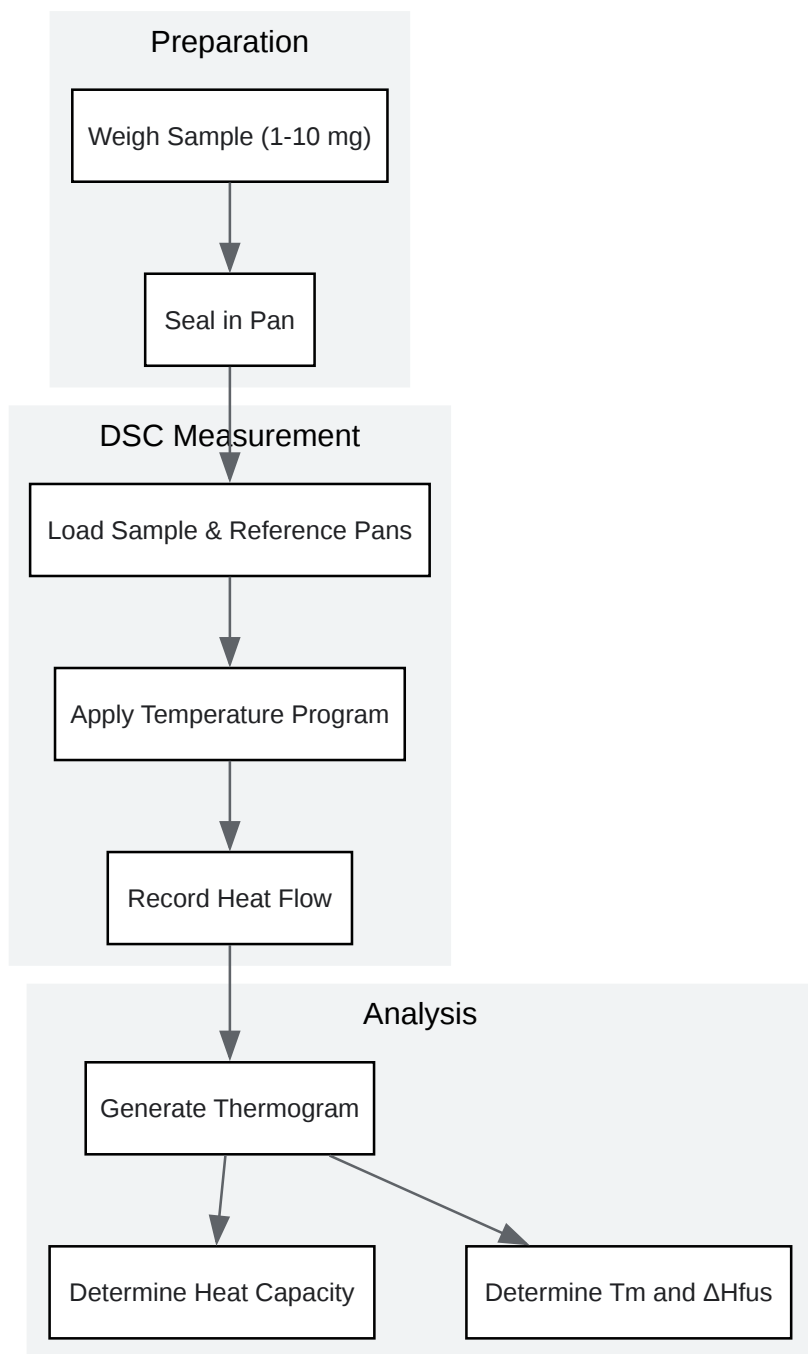
## Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity, melting point, and enthalpy of fusion.<sup>[6][7][8]</sup> It measures the difference in heat flow between a sample and a reference as a function of temperature.

### Methodology:

- **Sample Preparation:** A small, accurately weighed amount of the sample (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **DSC Analysis:** The sample and reference pans are placed in the DSC cell. The temperature is ramped at a controlled linear rate (e.g., 10 °C/min) over the desired temperature range.
- **Data Acquisition:** The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:**
  - **Heat Capacity:** The heat capacity is calculated from the heat flow signal in a region with no thermal events.
  - **Melting Point and Enthalpy of Fusion:** The endothermic peak corresponding to melting provides the melting temperature (peak onset or maximum) and the enthalpy of fusion (integrated peak area).<sup>[6][9]</sup>

## DSC Experimental Workflow



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Caption: DSC Experimental Workflow.

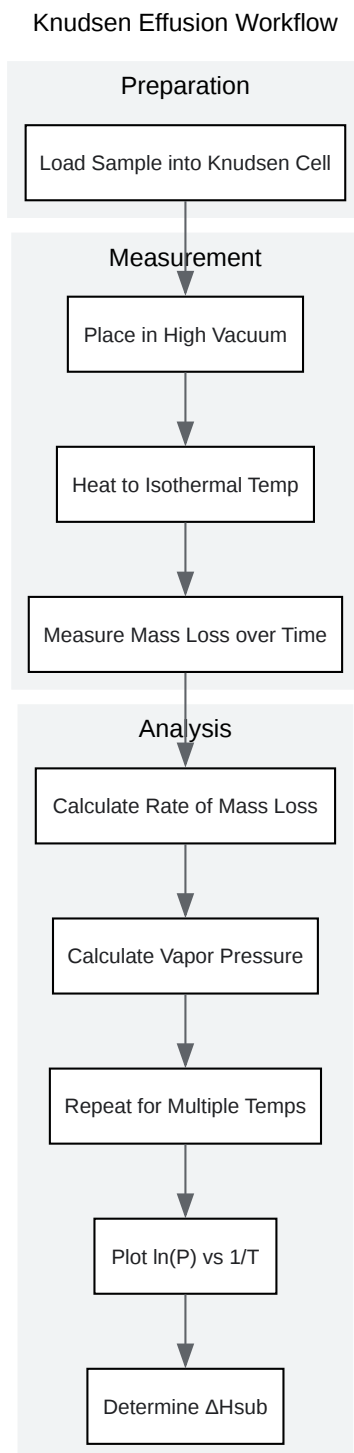
## Knudsen Effusion Method for Vapor Pressure

The Knudsen effusion method is a technique for determining the vapor pressure of low-volatility solids.<sup>[10][11][12]</sup> It involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.

### Methodology:

- **Sample Preparation:** The sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.
- **Experiment Setup:** The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.
- **Mass Loss Measurement:** The rate of mass loss of the sample is measured over time using a sensitive microbalance.
- **Calculation:** The vapor pressure ( $P$ ) is calculated using the Knudsen equation:  $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$  where  $dm/dt$  is the rate of mass loss,  $A$  is the orifice area,  $R$  is the gas constant,  $T$  is the absolute temperature, and  $M$  is the molar mass of the effusing vapor.<sup>[13]</sup>
- **Enthalpy of Sublimation:** By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of a  $\ln(P)$  vs.  $1/T$  plot (the Clausius-Clapeyron equation).<sup>[10]</sup>





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Caption: Knudsen Effusion Workflow.

## Conclusion

While direct experimental thermochemical data for **2-[(Ethylamino)methyl]phenol** are currently lacking, this guide provides a framework for understanding its likely properties based on established chemical principles and data from analogous compounds. The detailed experimental protocols for combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method offer a clear path for researchers to obtain the precise data needed for process development, safety analysis, and formulation in the pharmaceutical and chemical industries. The generation of such data would be a valuable contribution to the broader scientific community.

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